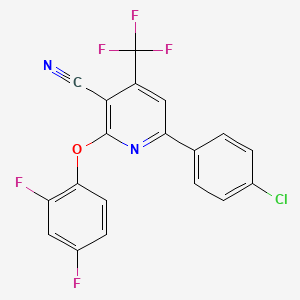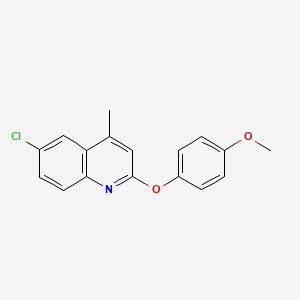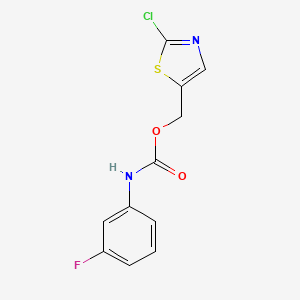![molecular formula C8H4ClNO3 B3037522 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478148-53-7](/img/structure/B3037522.png)
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid
Descripción general
Descripción
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms. The compound has a molecular formula of C8H4ClNO3 and a molecular weight of 197.57 g/mol . Its unique structure, which includes a furan ring fused with a pyridine ring, makes it a valuable compound for various scientific research applications .
Métodos De Preparación
The synthesis of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with furan-2-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and a controlled environment to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by another functional group through a nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions allow the formation of carbon-carbon bonds between the fluoropyridine and other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reagents and conditions used in the reactions .
Aplicaciones Científicas De Investigación
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is used in various scientific research applications due to its unique structure and properties. It is valuable for studying molecular interactions and designing new drugs . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used to investigate the interactions between small molecules and biological targets . Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the furan ring disrupts the electron distribution of the molecule compared to a regular pyridine, potentially affecting its chemical properties . This disruption can influence the compound’s ability to interact with enzymes and other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Chloropyridine: A simpler compound with a similar pyridine ring structure but without the furan ring.
Furan-2-carboxylic acid: Contains a furan ring but lacks the pyridine ring and chlorine atom.
Fluoropyridines: A class of compounds that incorporate a fluorine atom into a pyridine ring structure.
The uniqueness of this compound lies in its fused furan and pyridine rings, along with the presence of a chlorine atom, which collectively contribute to its distinct chemical properties and applications .
Propiedades
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-6-4(1-2-13-6)3-5(10-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZUYPPAYUOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(N=C(C=C21)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-methyloxime](/img/structure/B3037441.png)
![(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B3037442.png)
![(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B3037443.png)
![1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B3037444.png)
![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037446.png)
![6-acetyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3037449.png)


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol](/img/structure/B3037457.png)

![2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile](/img/structure/B3037460.png)
![4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3037461.png)
![3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037462.png)
